(3-(Isobutylsulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone
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Overview
Description
(3-(Isobutylsulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone: is a complex organic compound known for its versatile applications in scientific research. This compound features a unique structure that combines an azetidine ring with a quinoline moiety, linked through a methanone group. Its intricate molecular architecture allows it to participate in various chemical reactions, making it valuable in fields such as drug discovery, material science, and synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Isobutylsulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions.
Introduction of the Isobutylsulfonyl Group: The isobutylsulfonyl group is introduced via sulfonylation, using reagents like isobutylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with 2-Methylquinoline: The final step involves coupling the azetidine derivative with 2-methylquinoline through a methanone linkage. This can be achieved using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions. Solvent recovery and recycling, along with waste minimization strategies, are also integral to industrial processes to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the methanone group, converting it to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the isobutylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Secondary alcohol derivatives.
Substitution: Azetidine derivatives with varied substituents.
Scientific Research Applications
Chemistry
In synthetic chemistry, (3-(Isobutylsulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in the development of new compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases, owing to its ability to modulate biological pathways.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials. Its unique properties contribute to the development of polymers, coatings, and other materials with specialized functions.
Mechanism of Action
The mechanism by which (3-(Isobutylsulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, affecting gene expression, while the azetidine ring can interact with protein active sites, modulating their activity. These interactions can lead to changes in cellular pathways, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
- (3-(Isobutylsulfonyl)azetidin-1-yl)(4-methylquinolin-8-yl)methanone
- (3-(Isobutylsulfonyl)azetidin-1-yl)(2-ethylquinolin-8-yl)methanone
- (3-(Isobutylsulfonyl)azetidin-1-yl)(2-methylquinolin-6-yl)methanone
Uniqueness
Compared to similar compounds, (3-(Isobutylsulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone stands out due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The position of the methyl group on the quinoline ring and the isobutylsulfonyl group on the azetidine ring confer unique chemical and biological properties, making it a distinct and valuable compound in research and industrial applications .
Properties
IUPAC Name |
[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(2-methylquinolin-8-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-12(2)11-24(22,23)15-9-20(10-15)18(21)16-6-4-5-14-8-7-13(3)19-17(14)16/h4-8,12,15H,9-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVJLIRAZFLUEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)N3CC(C3)S(=O)(=O)CC(C)C)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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